molecular formula C10H11NOS B8477485 3-Isopropoxyphenyl isothiocyanate CAS No. 3528-90-3

3-Isopropoxyphenyl isothiocyanate

Cat. No.: B8477485
CAS No.: 3528-90-3
M. Wt: 193.27 g/mol
InChI Key: SHEUTMKVKORWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropoxyphenyl isothiocyanate is a useful research compound. Its molecular formula is C10H11NOS and its molecular weight is 193.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3528-90-3

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

1-isothiocyanato-3-propan-2-yloxybenzene

InChI

InChI=1S/C10H11NOS/c1-8(2)12-10-5-3-4-9(6-10)11-7-13/h3-6,8H,1-2H3

InChI Key

SHEUTMKVKORWJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)N=C=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-isopropoxy aniline (6.0 g, 40 mmol), in 150 mL of CHCl3 was added dropwise thiophosgene (2.81 mL, 44 mmol) at 0° C. After the addition of thiophosgene, triethylamine (7.0 mL, 48 mmol) was added slowly and the reaction mixture was stirred for 2 hours at room temperature. It was then concentrated and diluted with 200 mL of ethyl acetate. The triethylamine hydrochloride salt was filtered off and the filtrate was concentrated to yield crude 3-isopropoxyphenyl isothiocyanate. The crude 3-isopropoxyphenyl isothiocyanate was dissolved in 150 mL of acetic acid, and anthranilic acid (6.04 g, 44 mmol) was added. The resulting reaction mixture was refluxed for 16 hours and then cooled to room temperature. The white solid was separated which was filtered to yield 9.0 g of the title compound (72.1%), mp 288°-290° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.81 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.